An In-depth Technical Guide to 4-[(Methylamino)methyl]benzamide Hydrochloride
An In-depth Technical Guide to 4-[(Methylamino)methyl]benzamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-[(Methylamino)methyl]benzamide hydrochloride (CAS No. 1171660-28-8), a benzamide derivative of interest in medicinal chemistry and drug discovery. This document details its chemical identity, plausible synthetic routes, and proposed analytical characterization methods. While specific biological data for this compound is limited in publicly accessible literature, this guide draws upon established knowledge of related benzamide structures to infer potential applications and mechanisms of action, particularly in the context of their roles as inhibitors of protein kinases and other enzymes. Safety protocols and handling guidelines are also provided to ensure its proper use in a research setting.
Chemical Identity and Properties
4-[(Methylamino)methyl]benzamide hydrochloride is a substituted benzamide that exists as a hydrochloride salt. The presence of both a primary amide and a secondary amine group suggests its potential for forming multiple hydrogen bonds, which can influence its solubility and interactions with biological targets.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1171660-28-8 | [1] |
| IUPAC Name | 4-[(methylamino)methyl]benzamide;hydrochloride | ChemScene |
| Molecular Formula | C₉H₁₃ClN₂O | [1] |
| Molecular Weight | 200.67 g/mol | [1] |
| SMILES | O=C(N)C1=CC=C(CNC)C=C1.[H]Cl | [1] |
| Purity | ≥95% (commercially available) | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | [1] |
| logP | 0.9267 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 3 | [1] |
digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1.5!"]; H1[label="H", pos="-0.8,1.8!"]; H2[label="H", pos="0.8,1.8!"]; C1 [label="C", pos="0,0!"]; O1 [label="O", pos="-0.8,-0.5!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="2.3,1.2!"]; C4 [label="C", pos="3.8,1.2!"]; C5 [label="C", pos="4.6,0!"]; C6 [label="C", pos="3.8,-1.2!"]; C7 [label="C", pos="2.3,-1.2!"]; C8 [label="C", pos="6.1,0!"]; N2 [label="N", pos="6.9,1.2!"]; H3[label="H", pos="6.5,1.8!"]; C9 [label="C", pos="8.4,1.2!"]; H4[label="H", pos="8.8,0.4!"]; H5[label="H", pos="8.8,2!"]; H6[label="H", pos="9.2,1.2!"]; Cl [label="HCl", pos="7.5,-1.5!", fontcolor="#EA4335"];
// Bonds N1 -- H1; N1 -- H2; C1 -- N1; C1 -- O1 [style=double]; C1 -- C2; C2 -- C3; C2 -- C7; C3 -- C4; C4 -- C5; C5 -- C6; C5 -- C8; C6 -- C7; C8 -- N2; N2 -- H3; N2 -- C9; C9 -- H4; C9 -- H5; C9 -- H6;
// Benzene ring double bonds C3 -- C4 [style=double]; C5 -- C6 [style=double]; C7 -- C2 [style=double]; }
Caption: Chemical structure of 4-[(Methylamino)methyl]benzamide hydrochloride.
Synthesis and Manufacturing
A logical precursor for this synthesis is 4-(bromomethyl)benzoic acid. The synthesis can be envisioned as follows:
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Amidation: 4-(bromomethyl)benzoic acid is first converted to its more reactive acid chloride derivative, 4-(bromomethyl)benzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of the acid chloride with ammonia furnishes 4-(bromomethyl)benzamide.
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Nucleophilic Substitution: The resulting 4-(bromomethyl)benzamide undergoes nucleophilic substitution with methylamine. The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic benzylic carbon, displacing the bromide ion and forming the desired 4-[(methylamino)methyl]benzamide.
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Salt Formation: The final product is then treated with hydrochloric acid to yield the hydrochloride salt, which often improves the compound's stability and solubility in aqueous media.
Caption: Plausible synthetic pathway for 4-[(Methylamino)methyl]benzamide hydrochloride.
Protocol: Proposed Synthesis of 4-[(Methylamino)methyl]benzamide Hydrochloride
Step 1: Synthesis of 4-(bromomethyl)benzamide
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To a solution of 4-(bromomethyl)benzoic acid in an anhydrous solvent such as dichloromethane, add thionyl chloride dropwise at 0°C.
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Allow the reaction to warm to room temperature and then reflux until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).
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Remove the solvent and excess thionyl chloride under reduced pressure.
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Dissolve the crude 4-(bromomethyl)benzoyl chloride in an anhydrous solvent and add it dropwise to a cooled, concentrated solution of aqueous ammonia.
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Stir the mixture vigorously and then extract the product with a suitable organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(bromomethyl)benzamide.
Step 2: Synthesis of 4-[(Methylamino)methyl]benzamide
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Dissolve 4-(bromomethyl)benzamide in a polar aprotic solvent like dimethylformamide (DMF).
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Add an excess of methylamine (as a solution in a solvent like THF or as a gas).
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Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
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Perform an aqueous workup to remove excess methylamine and other water-soluble byproducts.
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Extract the product into an organic solvent, dry, and concentrate to obtain the crude 4-[(methylamino)methyl]benzamide.
Step 3: Formation of the Hydrochloride Salt
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Dissolve the crude 4-[(methylamino)methyl]benzamide in a suitable solvent like diethyl ether or ethyl acetate.
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Add a solution of hydrochloric acid in the same solvent dropwise with stirring.
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The hydrochloride salt should precipitate out of the solution.
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Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization
The identity and purity of 4-[(Methylamino)methyl]benzamide hydrochloride would be confirmed using a suite of standard analytical techniques.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the 1,4-disubstituted benzene ring (two doublets), a singlet for the benzylic methylene protons, a singlet for the N-methyl protons, and broad signals for the amide and amine protons. |
| ¹³C NMR | Signals corresponding to the quaternary and protonated carbons of the benzene ring, the benzylic methylene carbon, the N-methyl carbon, and the carbonyl carbon of the amide. |
| Mass Spectrometry (MS) | The electrospray ionization (ESI) mass spectrum in positive ion mode would be expected to show a prominent peak for the molecular ion [M+H]⁺. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amide and secondary amine, C=O stretching of the amide, and C-H stretching of the aromatic ring and alkyl groups. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak under appropriate chromatographic conditions would indicate the purity of the compound. |
Potential Applications and Mechanism of Action
While specific biological data for 4-[(Methylamino)methyl]benzamide hydrochloride is not extensively documented, the benzamide scaffold is a well-established pharmacophore in numerous clinically approved drugs and investigational agents. Benzamide derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-emetic, anti-psychotic, and anti-arrhythmic properties.
Many benzamide-containing molecules function as inhibitors of protein kinases.[2] The design of 4-[(Methylamino)methyl]benzamide hydrochloride, with its flexible linker between the benzamide core and the methylamino group, suggests it could be investigated as a potential inhibitor in this class. The primary amide and secondary amine moieties can participate in hydrogen bonding interactions within the ATP-binding pocket of a kinase.
Another potential area of application for benzamide derivatives is in the inhibition of enzymes such as poly(ADP-ribose) polymerase (PARP), which are involved in DNA repair and are important targets in cancer therapy.
Caption: Inferred mechanism of action for 4-[(Methylamino)methyl]benzamide hydrochloride.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 4-[(Methylamino)methyl]benzamide hydrochloride. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling similar benzamide derivatives should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
In case of exposure, seek immediate medical attention.
Conclusion
4-[(Methylamino)methyl]benzamide hydrochloride is a chemical compound with potential for further investigation in the field of drug discovery. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and expected analytical characteristics. While its specific biological activity remains to be fully elucidated, its structural features suggest that it may be a valuable building block or lead compound for the development of novel therapeutic agents, particularly in the area of kinase inhibition. Researchers are encouraged to use this guide as a starting point for their investigations into this and related molecules.
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